molecular formula C17H14N2O5S2 B2828905 Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 896369-30-5

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2828905
CAS RN: 896369-30-5
M. Wt: 390.43
InChI Key: SHASEFYOBDHMRW-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are generally synthesized through various methods, including traditional multistep reactions and one-pot atom economy processes using green chemistry principles .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the benzothiazole ring, along with the various functional groups attached to it, such as the methylsulfonyl and carboxylate groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the benzothiazole ring is known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, benzothiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate, as part of the benzo[d]thiazole family, plays a crucial role in synthetic and medicinal chemistry. It serves as a component in various compounds with diverse bioactivities. An elegant pathway has been developed for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which act as new building blocks in drug discovery. These derivatives can be substituted at multiple positions, offering a broad exploration of chemical space around the molecule when studied as a ligand for targeted applications. This advancement underscores the molecule's versatility in contributing to the synthesis of compounds with potential therapeutic applications (Durcik et al., 2020).

Synthesis of Thiazolecarboxylic Acid Derivatives

Another study delves into the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid, leading to the formation of 2-acetyl(arylsulfonyl)amino derivatives. This process includes methylation and subsequent deacetylation to produce esters, showcasing a method for generating derivatives that might be beneficial for further pharmacological exploration (Dovlatyan et al., 2004).

Antimicrobial and Antifungal Activity

Research into the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds related to this compound, has been extended to include 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the potential for these compounds in antimicrobial and antifungal applications, highlighting the importance of further studies on their pharmacological properties (Kobzar et al., 2019).

Inhibition of Na+/H+ Exchanger

The inhibition of the Na+/H+ exchanger can be beneficial for preserving cellular integrity during cardiac ischemia and reperfusion. Compounds within the same chemical family as this compound have been investigated for their potential as Na+/H+ exchanger inhibitors. These studies aim to develop potent and selective benzoylguanidines as NHE inhibitors, which could serve as adjunctive therapy in treating acute myocardial infarction. The research findings underscore the significance of substituents on the potency of these compounds and the potential therapeutic applications in cardiovascular diseases (Baumgarth et al., 1997).

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications.

properties

IUPAC Name

methyl 2-[(2-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-24-16(21)10-7-8-12-13(9-10)25-17(18-12)19-15(20)11-5-3-4-6-14(11)26(2,22)23/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHASEFYOBDHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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